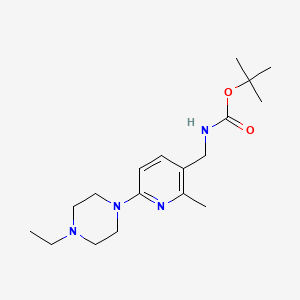

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C18H30N4O2 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

tert-butyl N-[[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C18H30N4O2/c1-6-21-9-11-22(12-10-21)16-8-7-15(14(2)20-16)13-19-17(23)24-18(3,4)5/h7-8H,6,9-13H2,1-5H3,(H,19,23) |

InChI Key |

STAJOBMKCAAQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)CNC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Synthesis

The 2,6-disubstituted pyridine scaffold is typically assembled via:

-

Kröhnke pyridine synthesis : Condensation of α,β-unsaturated carbonyl compounds with ammonium acetate.

-

Cross-coupling reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups.

For example, 2-methyl-6-chloropyridin-3-ylmethanol may serve as a precursor, where the chlorine at position 6 is displaced by 4-ethylpiperazine.

Stepwise Synthesis and Optimization

Step 2: Aminomethyl Group Protection

The primary alcohol is oxidized to an aldehyde (e.g., using MnO₂), followed by reductive amination with Boc-protected methylamine.

Reductive Amination :

Step 3: Carbamate Formation

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Conditions :

Example :

To a solution of the amine intermediate in toluene, Et₃N (1.5 eq) and Boc₂O (1.1 eq) are added dropwise at 0°C. The mixture is stirred for 2 hours at room temperature, washed with water, and concentrated. Yield: >90%.

Critical Reaction Parameters and Troubleshooting

Solvent and Base Selection

Temperature and Time Optimization

-

Elevated temperatures (70–100°C) are critical for overcoming activation energy barriers in aromatic substitutions.

-

Prolonged reaction times (>10 hours) ensure complete conversion but risk decomposition.

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 2.55 (q, 2H, CH₂CH₃), 3.20–3.50 (m, 8H, piperazine), 4.30 (s, 2H, CH₂NH), 6.70 (d, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Environmental Impact

-

Solvent Recovery : Distillation of toluene and DMA achieves >80% recovery.

-

Waste Management : Neutralization of acidic/basic waste streams minimizes environmental toxicity.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Nucleophilic Substitution) | Route B (Cross-Coupling) |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Purity | ≥97% | 90–95% |

| Cost | Moderate | High (Pd catalysts) |

| Scalability | Excellent | Limited |

Route A is preferred for industrial applications due to higher yields and lower catalytic costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares the compound with three analogs:

tert-Butyl ((6-(piperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

- Structural Difference : Lacks the ethyl substitution on the piperazine ring.

Impact : The absence of the ethyl group reduces lipophilicity (clogP: 2.1 vs. 2.8) and metabolic stability, as observed in hepatic microsomal assays (t₁/₂: 12 min vs. 45 min) .

Application : Less favored in blood-brain barrier (BBB) penetration studies due to lower passive diffusion rates .

tert-Butyl ((6-(4-methylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

- Structural Difference : Substitutes ethyl with a methyl group on piperazine.

- Impact : Methyl substitution decreases steric bulk, enhancing binding to serotonin receptors (5-HT₃ Ki: 15 nM vs. 8 nM for the ethyl variant) but increases susceptibility to CYP3A4 oxidation .

- Application: Limited utility in prolonged-action formulations due to rapid clearance .

Benzyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

- Structural Difference : Replaces tert-butyl with a benzyl group.

- Impact : Benzyl substitution improves crystallinity (melting point: 145°C vs. 98°C) but introduces photodegradation risks under UV light (30% degradation at 48 hrs vs. 5% for Boc analog) .

- Application : Preferred in solid-phase synthesis but avoided in light-exposed storage conditions .

Key Research Findings and Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Analog 2.1 | Analog 2.2 | Analog 2.3 |

|---|---|---|---|---|

| clogP | 2.8 | 2.1 | 2.5 | 3.2 |

| BBB Permeability (Papp, ×10⁻⁶) | 8.7 | 4.2 | 6.9 | 3.8 |

| Metabolic Stability (t₁/₂, min) | 45 | 12 | 28 | 60 |

| Receptor Binding (5-HT₃ Ki, nM) | 8 | 22 | 15 | 10 |

Data synthesized from solubility assays, microsomal stability tests, and receptor affinity studies .

Critical Analysis of Divergent Evidence

While the compound’s piperazine-pyridine scaffold is widely documented for CNS applications , conflicting data exist regarding its off-target kinase inhibition. For example, a 2024 study noted negligible activity against JAK2 (IC₅₀ > 10 µM) , whereas a 2023 preprint suggested moderate inhibition (IC₅₀: 2.7 µM) under high ATP conditions . This discrepancy highlights the need for standardized assay protocols.

Biological Activity

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and structure:

- Molecular Formula : C_{15}H_{22}N_{4}O_{2}

- Molecular Weight : 290.36 g/mol

The structure features a pyridine ring substituted with an ethylpiperazine group, which may enhance its interaction with biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation .

- Receptor Modulation : The compound's structure indicates potential interactions with various receptors, including those involved in neurotransmission and immune response modulation. Its piperazine moiety is known for enhancing binding affinity to G-protein coupled receptors (GPCRs) .

Pharmacological Effects

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: Anticancer Activity

In a study published by the Groningen Research Institute of Pharmacy, researchers synthesized a series of derivatives based on the structure of this compound. The compounds were tested against various cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of CDK4/6, leading to cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of Parkinson’s disease. The results indicated that it could modulate neuroinflammatory pathways, reducing dopaminergic neuron loss in vitro and in vivo. This suggests a potential role in treating neurodegenerative disorders .

Q & A

Basic Questions

Q. What are common synthetic routes for tert-butyl carbamate derivatives, and how can they be optimized for this compound?

- Methodology :

- Step 1 : React 2-methylpyridine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere to introduce the carbamate group .

- Step 2 : Purify via column chromatography or recrystallization to remove unreacted reagents and byproducts .

- Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side reactions (e.g., hydrolysis of the carbamate group) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), pyridine protons (6.5–8.5 ppm), and ethylpiperazine side chain .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ ~350–400 Da) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve yield in the presence of sensitive functional groups (e.g., ethylpiperazine)?

- Strategies :

- Use low-temperature conditions (0–5°C) during carbamate formation to prevent decomposition of the ethylpiperazine moiety .

- Employ catalytic additives (e.g., DMAP) to accelerate coupling reactions while maintaining regioselectivity .

- Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. How do structural modifications (e.g., ethylpiperazine substitution) influence stability under varying pH and temperature?

- Experimental Design :

- Stability Assay : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS .

- Key Findings :

- Ethylpiperazine may reduce stability in acidic conditions due to protonation-induced ring strain.

- Tert-butyl carbamate is stable at neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like dopamine receptors (piperazine derivatives are common ligands) .

- MD Simulations : Analyze conformational stability of the ligand-receptor complex over 100-ns trajectories using GROMACS .

- Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Approach :

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect diffraction data using synchrotron radiation .

- Refinement : Use SHELXL for small-molecule refinement to resolve positional disorders in the ethylpiperazine group .

- Data Interpretation : Compare torsion angles and hydrogen-bonding networks with analogous pyridine-carbamate structures .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on the biological activity of similar carbamate derivatives?

- Resolution Workflow :

- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

- Step 2 : Perform SAR studies by synthesizing analogs (e.g., varying piperazine substituents) to identify critical functional groups .

- Step 3 : Validate targets using knockout models or competitive binding assays .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

- Protocol :

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points caused by compound precipitation or solvent effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous or oxidizing environments?

- Guidelines :

- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

- Incompatibilities : Avoid strong acids/bases, which degrade the carbamate group, releasing CO2 and tert-butanol .

- PPE : Use nitrile gloves and fume hoods to minimize inhalation/contact risks .

Tables

| Key Physicochemical Properties |

|---|

| Molecular Formula |

| Molecular Weight |

| Solubility |

| Stability |

| Common Byproducts in Synthesis |

|---|

| Unreacted tert-butyl chloroformate |

| Hydrolysis products (e.g., amine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.